Home > Products > Screening Compounds P23832 > CB1 inverse agonist 1
CB1 inverse agonist 1 -

CB1 inverse agonist 1

Catalog Number: EVT-8644573
CAS Number:
Molecular Formula: C25H18Cl3N3O3
Molecular Weight: 514.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cannabinoid receptor 1 inverse agonist 1, often referred to in research contexts as a novel compound targeting the cannabinoid receptor 1 (CB1), is part of a broader class of compounds aimed at modulating the endocannabinoid system. The CB1 receptor, primarily located in the brain and peripheral tissues, plays a significant role in various physiological processes, including appetite regulation, pain sensation, and metabolic functions. Inverse agonists of CB1 receptors can decrease the receptor's activity below baseline levels, potentially offering therapeutic benefits for conditions such as obesity and metabolic syndrome without the central nervous system side effects associated with traditional antagonists.

Source

Research on cannabinoid receptor 1 inverse agonist 1 has emerged from various studies focusing on the synthesis and pharmacological characterization of compounds that selectively target CB1 receptors. Notable studies include those that explore the development of new inverse agonists with reduced central nervous system penetration to mitigate adverse psychological effects observed with earlier compounds like rimonabant .

Classification

Cannabinoid receptor 1 inverse agonist 1 is classified as a pharmacological antagonist that specifically inhibits the activity of CB1 receptors. This classification is crucial as it differentiates these compounds from full antagonists and agonists, emphasizing their unique role in modulating receptor activity.

Synthesis Analysis

Methods

The synthesis of cannabinoid receptor 1 inverse agonist 1 typically involves several key steps, including:

  • Modification of Existing Structures: Many new compounds are derived from established structures like rimonabant. Researchers modify these structures to enhance peripheral selectivity and reduce central nervous system effects.
  • Functionalization: This involves adding various functional groups to improve binding affinity and selectivity towards CB1 receptors. For instance, piperazine derivatives have been explored to enhance selectivity over other cannabinoid receptors .
  • Optimization Techniques: Techniques such as structure-activity relationship studies are employed to fine-tune the chemical properties for better efficacy and safety profiles.

Technical Details

The synthesis often employs techniques such as:

  • Molecular Docking: Used to predict how well the synthesized compounds will bind to the CB1 receptor.
  • In Vitro Assays: These assays assess the biological activity of synthesized compounds in cell lines expressing CB1 receptors.
Molecular Structure Analysis

Structure

The molecular structure of cannabinoid receptor 1 inverse agonist 1 typically features a complex arrangement that allows for specific interactions with the CB1 receptor. The structure may include:

  • Aromatic Rings: Often included for optimal interaction with the hydrophobic pockets of the receptor.
  • Piperazine or Similar Moieties: These groups are frequently utilized to enhance binding affinity and selectivity.

Data

Quantitative data regarding binding affinities (Ki values) and efficacy (EC50 values) are essential for evaluating the potency of these compounds. For example, certain derivatives have shown Ki values in the nanomolar range, indicating strong binding to CB1 receptors .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing cannabinoid receptor 1 inverse agonist 1 often include:

  • Nucleophilic Substitution Reactions: Used to introduce functional groups that enhance receptor interaction.
  • Coupling Reactions: Employed to link different molecular fragments together effectively.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield.

Mechanism of Action

Process

The mechanism of action for cannabinoid receptor 1 inverse agonist 1 involves:

  • Binding to CB1 Receptors: Upon binding, these compounds stabilize the inactive form of the receptor, leading to reduced signaling through pathways such as cyclic adenosine monophosphate production.
  • Inhibition of G Protein Coupling: This results in decreased downstream signaling events that would typically be activated by endogenous cannabinoids.

Data

Experimental data indicate that cannabinoid receptor 1 inverse agonist 1 can significantly increase cAMP levels in cell lines expressing CB1 receptors, confirming its role as an inverse agonist .

Physical and Chemical Properties Analysis

Physical Properties

Cannabinoid receptor 1 inverse agonist 1 typically exhibits:

  • Solubility: Varies based on structural modifications; many are designed to be soluble in organic solvents for ease of synthesis.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Generally falls within a specific range conducive to biological activity.
  • pKa Values: Important for understanding ionization at physiological pH, influencing absorption and distribution.

Relevant data should be derived from comprehensive pharmacokinetic studies .

Applications

Cannabinoid receptor 1 inverse agonist 1 has promising applications in scientific research and potential therapeutic settings:

  • Obesity Treatment: By selectively targeting peripheral CB1 receptors, these compounds may help manage weight without central side effects.
  • Metabolic Disorders: Research indicates potential benefits in improving insulin sensitivity and reducing lipid accumulation in adipose tissues .
  • Neuroscience Research: Understanding the role of endocannabinoids in various neurological conditions could lead to novel treatment strategies.
Introduction to CB1 Receptor Pharmacology and Therapeutic Relevance

Endocannabinoid System Dynamics in Metabolic and Neurological Regulation

The endocannabinoid system is a lipid-derived signaling network centered on the cannabinoid receptor type 1 (Cannabinoid Receptor 1), a G protein-coupled receptor abundantly expressed in the central nervous system and peripheral tissues. Cannabinoid Receptor 1 exhibits constitutive activity, meaning it signals even in the absence of endogenous agonists like anandamide or 2-arachidonoylglycerol. This tonic signaling modulates key physiological processes: in hypothalamic nuclei, Cannabinoid Receptor 1 activation stimulates orexigenic pathways and suppresses anorexigenic signals, promoting hunger and reducing energy expenditure [5] [6]. In mesolimbic reward circuits, including the nucleus accumbens and ventral tegmental area, endocannabinoids enhance dopamine release and reinforce the hedonic valuation of palatable foods and addictive substances [4] [7]. Critically, diet-induced obesity amplifies endocannabinoid tone in both brain and peripheral metabolic organs (liver, adipose tissue, pancreas), creating a pathological feedback loop that sustains weight gain and metabolic dysregulation [5] [8].

Table 1: Physiological Roles of Cannabinoid Receptor 1 in Energy Homeostasis

Tissue/RegionSignaling PathwayFunctional Outcome
HypothalamusInhibition of pro-opiomelanocortin neurons; activation of agouti-related peptide neuronsIncreased appetite; reduced satiety
Nucleus AccumbensEnhanced dopamine release via GABAergic disinhibitionIncreased food palatability and reward
Brown Adipose TissueSuppression of β3-adrenergic receptor signalingReduced thermogenesis
LiverEnhanced lipogenesis; inhibition of insulin signalingHepatic steatosis; insulin resistance

Historical Evolution of Cannabinoid Receptor 1 Ligands: From Rimonabant to Peripherally Restricted Agents

The first-generation Cannabinoid Receptor 1 inverse agonist, Rimonabant (SR141716A), emerged in 1994 as a high-affinity competitive antagonist that suppresses constitutive receptor activity. Preclinical studies demonstrated Rimonabant’s efficacy in reducing food intake and body weight in rodents via central mechanisms, leading to its approval in 2006 as an anti-obesity drug in Europe [1] [9]. Subsequent analogs like AM251 and AM1387 shared Rimonabant’s inverse agonist properties but exhibited improved pharmacokinetic profiles, including longer half-lives (e.g., AM251 t1/2 = 22 hours vs. Rimonabant’s 15.6 hours) [1]. However, psychiatric side effects linked to central Cannabinoid Receptor 1 blockade spurred development of second-generation agents with restricted brain penetration. Compounds like MRI-1867 (Zevaquenabant) and MRI-1891 (Monlunabant) incorporate polar groups (e.g., sulfonamide, hydroxyl) that limit blood-brain barrier permeability while retaining high affinity for peripheral Cannabinoid Receptor 1 [2] [8]. Structural studies reveal these agents maintain binding to the orthosteric site—a hydrophobic pocket formed by transmembrane helices 3, 4, 5, and 6—but their polar moieties reduce CNS exposure [2] [3]. Concurrently, neutral antagonists like AM4113 were developed to block endogenous cannabinoids without suppressing constitutive receptor activity, theoretically reducing off-target effects [1] [4].

Rationale for Targeting Cannabinoid Receptor 1 Inverse Agonism in Appetite and Addiction Pathways

Inverse agonism at Cannabinoid Receptor 1 offers distinct advantages over neutral antagonism for metabolic and addiction disorders. Preclinical data indicate that inverse agonists like Rimonabant and AM251 suppress feeding more potently than neutral antagonists, likely due to their ability to reverse constitutive receptor activity in appetite-regulating pathways [1] [10]. In animal models of compulsive eating, intermittent access to palatable diets upregulates striatal Cannabinoid Receptor 1 expression and enhances endocannabinoid signaling. Rimonabant abolishes binge-like eating and reduces risk-taking behaviors for palatable food, confirming Cannabinoid Receptor 1 hyperactivity as a driver of compulsivity [7]. Neurochemically, inverse agonists normalize dopamine dysregulation in the nucleus accumbens during food or drug withdrawal, disrupting reward-seeking behaviors [4]. Crucially, peripheral restriction preserves these benefits while minimizing psychiatric risks: MRI-1891 reduces body weight in obese patients without central side effects, validating peripheral Cannabinoid Receptor 1 as a viable target [2] [8].

Properties

Product Name

CB1 inverse agonist 1

IUPAC Name

N-[3-acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridin-4-yl]acetamide

Molecular Formula

C25H18Cl3N3O3

Molecular Weight

514.8 g/mol

InChI

InChI=1S/C25H18Cl3N3O3/c1-12(32)21-23(29-13(2)33)19-11-18(14-4-6-15(26)7-5-14)22(30-24(19)31(3)25(21)34)17-9-8-16(27)10-20(17)28/h4-11H,1-3H3,(H,29,33)

InChI Key

VHSIAYLBCLUAFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC(=C(N=C2N(C1=O)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.